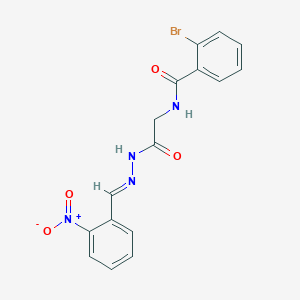

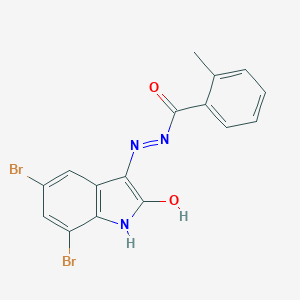

![molecular formula C18H20N2O2 B352459 {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 615279-84-0](/img/structure/B352459.png)

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a unique mechanism of action that allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them valuable tools in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and the investigation of plant chromosomes. The unique binding properties of benzimidazole compounds facilitate their use in studying the molecular basis of DNA sequence recognition and binding, serving as a foundation for rational drug design and understanding cellular mechanisms (Issar & Kakkar, 2013).

Chemical Synthesis and Material Science

Research on benzimidazole derivatives extends into the realms of chemistry and material science, where their variable chemical properties and structural versatility are exploited. For instance, the synthesis and applications of compounds containing benzimidazole units in electronic devices, luminescent elements, and photoelectric conversion elements highlight the potential of these molecules in creating advanced materials. This versatility suggests a broad range of scientific applications, from organic light-emitting diodes (OLEDs) to colorimetric pH sensors, underscoring the importance of benzimidazole derivatives in developing new materials and technologies (Boča et al., 2011).

Environmental and Energy Applications

Benzimidazole frameworks are also investigated for their applications in environmental science and energy technology. For example, nitrogen-doped covalent triazine frameworks based on benzimidazole have shown promise for CO2 capture due to their high surface area, structural tunability, and physicochemical stability. Such materials are crucial for addressing climate change by enabling efficient CO2 sequestration and conversion into useful products, illustrating the environmental significance of benzimidazole-based compounds (Mukhtar et al., 2020).

Propriétés

IUPAC Name |

[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPNQXIGQJWRRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)